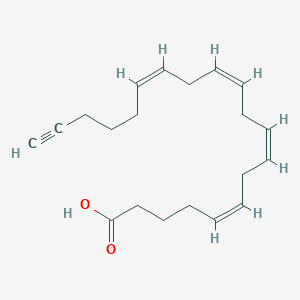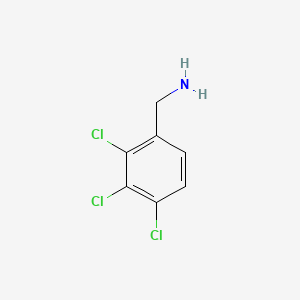
2,3,4-Trichlorobenzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Trichlorobenzylamine is an organic compound with the molecular formula C7H6Cl3N It is a derivative of benzylamine where three hydrogen atoms on the benzene ring are replaced by chlorine atoms at the 2, 3, and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trichlorobenzylamine typically involves the chlorination of benzylamine. One common method is the direct chlorination of benzylamine using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.
Another method involves the use of trichlorobenzene as a starting material. In this approach, 2,3,4-trichlorobenzene is first nitrated to form 2,3,4-trichloronitrobenzene, which is then reduced to 2,3,4-trichloroaniline. The final step involves the conversion of 2,3,4-trichloroaniline to this compound through a reductive amination process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trichlorobenzylamine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of chlorine atoms, the benzene ring is activated towards electrophilic substitution reactions. Common reactions include nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as hydroxide ions, leading to the formation of substituted benzylamines.
Reductive Amination: This reaction involves the conversion of 2,3,4-trichloroaniline to this compound using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Chlorination: Chlorine gas, iron(III) chloride catalyst, controlled temperature and pressure.
Nitration: Nitric acid, sulfuric acid, low temperature.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or methanol as solvents.
Major Products
Substituted Benzylamines: Formed through nucleophilic substitution reactions.
Trichloronitrobenzene: Intermediate in the synthesis of this compound.
Trichloroaniline: Intermediate in the synthesis of this compound.
Scientific Research Applications
2,3,4-Trichlorobenzylamine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Biological Studies: Used in studies to understand the effects of chlorinated benzylamines on biological systems, including their toxicity and metabolic pathways.
Industrial Applications: Employed in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,3,4-Trichlorobenzylamine involves its interaction with various molecular targets. The chlorine atoms on the benzene ring enhance the compound’s reactivity, allowing it to participate in electrophilic and nucleophilic reactions. In biological systems, this compound can interact with enzymes and receptors, potentially affecting cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trichlorophenylamine: Similar structure but with an amino group directly attached to the benzene ring.
2,3,4-Trichlorotoluene: Similar structure but with a methyl group instead of an amino group.
2,3,4-Trichlorobenzaldehyde: Similar structure but with an aldehyde group instead of an amino group.
Uniqueness
2,3,4-Trichlorobenzylamine is unique due to the presence of both chlorine atoms and an amino group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and medicinal chemistry. The compound’s reactivity and potential biological activity set it apart from other chlorinated benzylamines and related compounds.
Properties
IUPAC Name |
(2,3,4-trichlorophenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl3N/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H,3,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIMHEVSMNCNKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CN)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B565809.png)
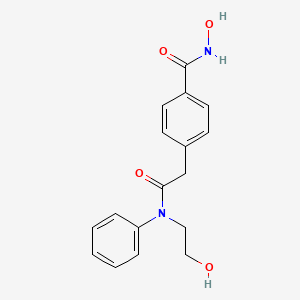
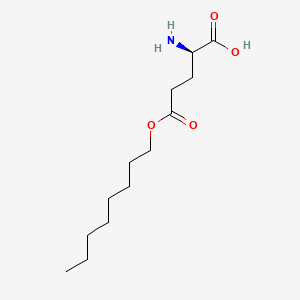
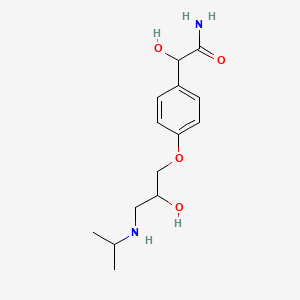
![(4-Fluoro-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone](/img/structure/B565820.png)
![N2'-Deacetyl-N2'-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine](/img/new.no-structure.jpg)

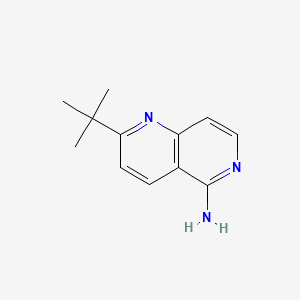
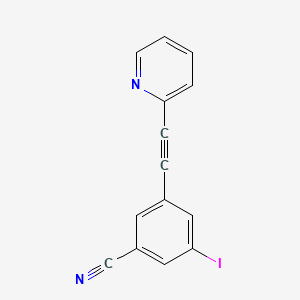
![4'-[(o-Aminophenyl)sulfonyl]-acetanilide](/img/structure/B565828.png)
